4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine

Psychedelic pharmacology Structure-activity relationship Beta-methyl phenethylamine

The β-methyl substitution distinguishes this reference standard from the Schedule I isomer DOB. Ideal for forensic labs conducting isomer-specific LC-MS/MS method validation and for academic SAR studies on 5-HT2A pharmacophore geometry without DEA Schedule I licensing requirements.

Molecular Formula C11H16BrNO2
Molecular Weight 274.15 g/mol
CAS No. 52432-70-9
Cat. No. B12698482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine
CAS52432-70-9
Molecular FormulaC11H16BrNO2
Molecular Weight274.15 g/mol
Structural Identifiers
SMILESCC(CN)C1=CC(=C(C=C1OC)Br)OC
InChIInChI=1S/C11H16BrNO2/c1-7(6-13)8-4-11(15-3)9(12)5-10(8)14-2/h4-5,7H,6,13H2,1-3H3
InChIKeyYJJFYOKEGOFNFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine (CAS 52432-70-9) Procurement Overview: A Beta-Methyl Phenethylamine for Forensic and Pharmacological Research


4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine (CAS 52432-70-9), systematically named 2-(4-bromo-2,5-dimethoxyphenyl)propan-1-amine and commonly designated β-Methyl-2C-B (BMB), is a synthetic phenethylamine derivative. It is a structural isomer of the potent psychedelic DOB (α-methyl-2C-B), distinguished by the relocation of the methyl group from the alpha to the beta carbon of the ethylamine side chain [1][2]. This compound is primarily utilized as an analytical reference standard in forensic toxicology and as a probe for structure-activity relationship (SAR) studies investigating the impact of side-chain methylation on serotonergic receptor pharmacology [3]. The predicted physicochemical profile includes a molecular weight of 274.15 g/mol, a density of 1.322 g/cm³, and a LogP of 3.23 .

Why DOB, 2C-B, and Other DOx Analogs Cannot Substitute for 4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine


The substitution of 4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine with its structural isomer DOB or close analog 2C-B is analytically and pharmacologically invalid. The beta-methyl substitution fundamentally alters the pharmacophore geometry compared to the alpha-methyl configuration of DOB, resulting in substantially reduced psychedelic potency (active dose ~20 mg vs. 1–3 mg for DOB) [1][2]. This shift also modifies the compound's regulatory status in key jurisdictions, as BMB is not explicitly scheduled under the U.S. Controlled Substances Act, whereas DOB is a Schedule I substance [1][3]. Furthermore, the distinct LogP (3.23 vs. 2.35 for DOB) necessitates different chromatographic conditions for analytical confirmation in forensic matrices .

Quantitative Differentiation Evidence for 4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine Relative to Key Comparators


Reduced Human Psychedelic Potency vs. 2C-B: A β-Methyl Substitution Effect

β-Methyl-2C-B (BMB) displays approximately half the oral potency of its α-desmethyl analog 2C-B in humans. The threshold psychoactive dose is around 20 mg for BMB versus a typical dose range of 12–24 mg for 2C-B, representing an approximate 2-fold reduction in potency attributable to the beta-methyl substitution [1]. This contrasts sharply with the DOx series: DOB, the alpha-methyl isomer, displays potency approximately 10- to 20-fold greater than 2C-B, with active doses of 1–3 mg [2].

Psychedelic pharmacology Structure-activity relationship Beta-methyl phenethylamine

Shorter Duration of Action vs. DOB: Reduced Pharmacodynamic Half-Life

BMB exhibits a substantially shorter duration of psychoactive effect compared to its structural isomer DOB. The duration of BMB is approximately 8 hours [1], whereas DOB is characterized by a notably prolonged duration of 18–30 hours [2]. This represents a 2.25- to 3.75-fold reduction in duration, consistent with the elimination of the alpha-methyl group, which is known to confer metabolic resistance to monoamine oxidase (MAO)-mediated deamination in amphetamine-class compounds.

Pharmacokinetics Duration of action DOB comparator

Regulatory Status Differentiation: Not Explicitly Controlled Under U.S. Federal Law vs. DOB Schedule I

BMB is not explicitly listed as a controlled substance under the U.S. Controlled Substances Act, as confirmed by its absence from the January 2026 DEA Orange Book [1]. In contrast, DOB (brolamfetamine) is a Schedule I controlled substance in the United States and is internationally scheduled under the Convention on Psychotropic Substances [2]. This regulatory asymmetry exists because BMB's beta-methyl substitution produces a distinct chemical graph that falls outside the scope of existing DOx scheduling definitions.

Controlled substance Forensic procurement Regulatory compliance

Predicted Lipophilicity (LogP) Differentiates BMB from DOB for Chromatographic Method Development

The ACD/Labs-predicted LogP for BMB is 3.23 , compared to 2.35 for the structural isomer DOB . This +0.88 LogP unit difference indicates that BMB is substantially more lipophilic, which impacts reversed-phase HPLC retention behavior and liquid-liquid extraction efficiency. Method development for forensic identification of BMB therefore requires distinct chromatographic conditions from those optimized for DOB.

LogP Chromatography Forensic analytical chemistry

Optimal Procurement and Application Scenarios for 4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine


Forensic Analytical Reference Standard for Seized Drug Isomer Differentiation

Forensic toxicology laboratories require BMB as a certified reference material to unambiguously identify and differentiate this compound from its structural isomer DOB in seized drug samples. Given the LogP difference of +0.88 units , BMB may co-elute with DOB under generic LC conditions. Laboratories must use a BMB analytical standard to establish retention time, confirm mass spectral fragmentation patterns, and validate methods compliant with SWGDRUG recommendations for isomer discrimination. This is particularly critical in jurisdictions where DOB is a Schedule I substance but BMB is not explicitly controlled [1], as legal defense may rely on positive isomer identification.

Pharmacophore Probe of Beta-Methyl vs. Alpha-Methyl Substitution Effects on 5-HT2A Receptor Efficacy

Medicinal chemists investigating the SAR of phenethylamine psychedelics can employ BMB to isolate the pharmacological consequences of beta-methyl (vs. alpha-methyl) substitution. The human phenomenological data documenting significantly reduced potency (~10- to 20-fold vs. DOB) and shorter duration (~8 hours vs. 18–30 hours for DOB) [2][3] provide a foundation for designing in vitro functional assays (e.g., calcium mobilization or BRET-based β-arrestin recruitment at recombinant 5-HT2A receptors) to determine whether reduced in vivo potency stems from lower binding affinity, reduced intrinsic efficacy, or altered pharmacokinetic properties relative to DOB and 2C-B. Current comparative binding affinity data (Ki) for DOB at 5-HT2A is available , enabling cross-study benchmarking once BMB binding data are generated.

U.S.-Based Academic Research Procurement Without DEA Schedule I Licensing Requirements

Researchers at U.S. academic institutions that do not hold DEA Schedule I research registration may procure BMB for analytical chemistry, in vitro pharmacology, or medicinal chemistry studies without the administrative burden of DEA Form 222. The compound's absence from the January 2026 DEA Orange Book [1] means that procurement falls outside Schedule I regulatory controls, whereas acquiring DOB (a Schedule I substance) for identical research purposes would require institutional DEA registration, secure storage protocols, and detailed usage records. This facilitates access for laboratories conducting comparative phenethylamine SAR studies or developing novel serotonergic ligands.

Toxicological Screening Library Expansion for Emerging Novel Psychoactive Substances (NPS)

Clinical and forensic toxicology laboratories building comprehensive NPS screening libraries should include BMB to ensure detection capability for beta-methyl-substituted phenethylamines. The compound's distinct LogP (3.23) and predicted mass spectral features differ from those of DOB and 2C-B , enabling its inclusion in high-resolution mass spectrometry (HRMS) compound databases. Early inclusion in screening libraries supports proactive surveillance, as beta-methyl analogs have been described in the patent literature as a class of emerging psychoactive substances [4].

Quote Request

Request a Quote for 4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.